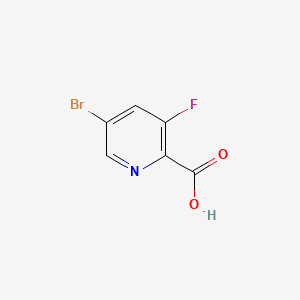

5-Bromo-3-fluoropyridine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-3-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHUXOAJAYWMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610572 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669066-91-5 | |

| Record name | 5-Bromo-3-fluoropicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669066-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic Acid

CAS Number: 669066-91-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

This compound, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated picolinic acid derivative.[1] Its chemical structure combines a pyridine ring with bromo, fluoro, and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis.

| Property | Value | Source |

| CAS Number | 669066-91-5 | |

| Molecular Formula | C₆H₃BrFNO₂ | [2] |

| Molecular Weight | 220.00 g/mol | [2] |

| Appearance | Off-white Powder | [1] |

| Melting Point | 175 - 180 °C | [1] |

| Purity | >98% | [1] |

| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ncc(Br)cc1F |

Spectral Data

The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) spectroscopy.[2]

| Spectrum | Data |

| ¹H NMR (400 MHz, d6-DMSO) | δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H) |

| ¹⁹F NMR (300 MHz, d6-DMSO) | δ -113.70 (d, 1F) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of the corresponding nitrile precursor, 5-bromo-3-fluoro-2-pyridinecarbonitrile.[2]

Procedure:

-

A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.[2]

-

The reaction mixture is heated to reflux at 140 °C for 4 hours.[2]

-

Upon completion, the reaction is cooled to room temperature.[2]

-

The cooled mixture is then poured into ice water, leading to the precipitation of the product.[2]

-

The solid precipitate is collected by vacuum filtration and dried to yield this compound (18.3 g).[2]

Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials

This compound serves as a precursor for the synthesis of pyridine-triazole ligands used in photoluminescent rhenium (Re) complexes.[1]

General Workflow:

-

Pyridinehydrazide Formation: The carboxylic acid is first converted to its corresponding pyridinehydrazide.[1]

-

Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[1]

-

Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is then reacted with aniline derivatives to yield the final pyridine-triazole ligands.[1] These ligands can then be coordinated with a rhenium source to form the final photoluminescent complexes.

Applications in Drug Discovery: Adenosine A₂A Receptor Modulation

This compound is a valuable building block in the synthesis of allosteric modulators for the adenosine A₂A receptor, a target for conditions such as insomnia.[1] Allosteric modulators offer a promising therapeutic approach by fine-tuning the receptor's response to the endogenous ligand, adenosine.

Adenosine A₂A Receptor Signaling Pathway

The adenosine A₂A receptor is a G-protein coupled receptor (GPCR) that, upon activation by adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the adenosine binding site and enhance the receptor's response to adenosine.

Safety and Handling

This compound is classified as a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide: 5-Bromo-3-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in medicinal chemistry and materials science. The document details its physicochemical properties, significant applications, and relevant experimental protocols, and visualizes its role in biochemical pathways and synthetic workflows.

Physicochemical Properties

This compound, also known as 5-bromo-3-fluoropicolinic acid, is a halogenated heterocyclic compound. Its key quantitative data are summarized below.

| Property | Value | Citations |

| Molecular Weight | 220.00 g/mol | [1] |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| CAS Number | 669066-91-5 | [1][2] |

| Melting Point | 175-180 °C | |

| Synonyms | 5-Bromo-3-fluoropicolinic acid | [1][2] |

| Physical Form | Solid |

Key Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various high-value molecules for the pharmaceutical and materials science sectors.

-

Drug Development: This compound is a vital precursor for the synthesis of allosteric modulators of the adenosine A₂A receptor.[2] These receptors are a significant target in the development of treatments for insomnia and are being explored for cancer immunotherapy.[2][3] The antagonism of the A₂A receptor on immune cells can prevent immunosuppression, thereby promoting tumor rejection.[3]

-

Materials Science: It is utilized in the preparation of pyridine-triazole derivatives.[2] These derivatives can coordinate with metals like rhenium (Re) to form organometallic complexes that exhibit significant photoluminescence, with quantum yields reaching up to 55%.[2] Such materials are of interest for applications in lighting, displays, and sensing technologies.

Experimental Protocols

Detailed methodologies for key syntheses involving this compound are outlined below. These protocols are derived from established literature and provide a foundation for laboratory application.

Synthesis of Pyridine-Triazole Derivatives

This protocol describes a multi-step synthesis to yield pyridine-triazole ligands from this compound, which can then be used to form photoluminescent organometallic complexes.

-

Pyridinehydrazide Formation: The initial step involves the conversion of this compound to its corresponding hydrazide. (Note: The specific reagents for this initial conversion from the carboxylic acid are not detailed in the provided search result, but this is a standard transformation in organic chemistry).

-

Pyridine-Oxadiazole Synthesis: The resulting pyridinehydrazide is then reacted with triethyl orthoformate to form a pyridine-oxadiazole intermediate.[2]

-

Pyridine-Triazole Ligand Formation: The pyridine-oxadiazole is subsequently reacted with aniline derivatives to yield the final pyridine-triazole ligands.[2]

Signaling Pathway Involvement

This compound is instrumental in synthesizing antagonists for the Adenosine A₂A receptor, a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes.

The A₂A receptor is primarily coupled to the Gs protein.[4] Upon activation by its endogenous ligand, adenosine, the receptor stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[3][4] Increased intracellular cAMP levels trigger a cascade of downstream cellular events, which in immune cells, such as T cells, leads to immunosuppression.[3] By blocking this activation, A₂A receptor antagonists, synthesized using the title compound, can prevent this immunosuppressive effect, restoring the immune response. This mechanism is a promising strategy in cancer immunotherapy.[3]

References

- 1. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. Fluorinated Adenosine A2A Receptor Antagonists Inspired by Preladenant as Potential Cancer Immunotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-3-fluoropyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-fluoropyridine-2-carboxylic acid is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its structural features, including a carboxylic acid group, a bromine atom, and a fluorine atom on a pyridine ring, make it a valuable precursor for the development of novel pharmaceutical compounds and functional materials. Notably, it has been utilized in the synthesis of allosteric adenosine A₂A receptor modulators for potential insomnia treatments and in the preparation of pyridine-triazole derivatives for photoluminescent materials.[1] This guide provides a detailed overview of the known physical properties of this compound, experimental methodologies for their determination, and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are fundamental to its application in research and development. The following table summarizes the key physical data available for this compound.

| Property | Value | Source(s) |

| CAS Number | 669066-91-5 | [1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][4] |

| Molecular Weight | 220.00 g/mol | [1][2][3][4] |

| Appearance | Solid, Off-white Powder | [1][2][3] |

| Melting Point | 175 - 180 °C | [1][2][3] |

| Note: A literature value of 144-148 °C is also reported.[2][3] | ||

| Boiling Point | Data not available | |

| Solubility | Data not available for specific solvents. As a polar organic compound with a carboxylic acid group, it is expected to have some solubility in polar organic solvents like methanol, ethanol, and DMSO. Its solubility in water is likely to be low but may increase in alkaline solutions due to salt formation. | |

| SMILES String | OC(=O)c1ncc(Br)cc1F | [2][3] |

Experimental Protocols

Melting Point Determination (General Protocol)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically suggests a high degree of purity, while a broad and depressed melting range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower heating rate (e.g., 1-2 °C per minute) near the expected melting point for an accurate measurement.

-

Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Solubility Determination (General Protocol)

Assessing the solubility of a compound in various solvents is essential for its use in reactions, purifications, and formulations.

Methodology:

-

Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) are selected.

-

Sample Preparation: A small, accurately weighed amount of this compound is placed in a series of test tubes.

-

Solvent Addition: A measured volume of each solvent is added to a separate test tube containing the compound.

-

Mixing and Observation: The mixtures are agitated (e.g., by vortexing or shaking) for a set period at a controlled temperature. The visual observation of whether the solid has completely dissolved determines its solubility.

-

Quantification (Optional): For a more quantitative assessment, the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Synthetic Workflow: Preparation of Pyridine-Triazole Derivatives

This compound is a precursor for more complex heterocyclic structures. The following diagram illustrates a generalized multi-step synthesis for producing pyridine-triazole derivatives, a class of compounds with applications in medicinal chemistry and materials science.[5][6][7][8]

Caption: Generalized synthetic pathway for pyridine-triazole derivatives.

References

- 1. ossila.com [ossila.com]

- 2. This compound 95 669066-91-5 [sigmaaldrich.com]

- 3. This compound 95 669066-91-5 [sigmaaldrich.com]

- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]

- 5. scielo.br [scielo.br]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid

Abstract: This document provides a comprehensive technical overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key fluorinated heterocyclic building block. It is intended for researchers, scientists, and professionals in the fields of drug development and materials science. This guide details the compound's chemical structure, physicochemical properties, and significant applications, including its role in the synthesis of therapeutic agents and advanced photoluminescent materials. Detailed experimental protocols derived from cited literature are provided, alongside graphical representations of synthetic and application pathways to facilitate understanding.

Chemical Identity and Structure

This compound, also known as 5-bromo-3-fluoropicolinic acid, is a dihalogenated derivative of picolinic acid.[1] Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at position 2, a fluorine atom at position 3, and a bromine atom at position 5. This arrangement of functional groups makes it a versatile intermediate in organic synthesis.

Caption: Chemical structure of this compound.

The key identifiers and structural information for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonym | 5-Bromo-3-fluoropicolinic acid[1][3][4] |

| CAS Number | 669066-91-5[1][2][3][4] |

| Molecular Formula | C₆H₃BrFNO₂[2][3][4] |

| Molecular Weight | 220.00 g/mol [3][4] |

| SMILES String | OC(=O)c1ncc(Br)cc1F[4][5] |

| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N[2][4][5] |

Physicochemical Properties

This compound is typically supplied as a solid.[4][5] Its physical properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| Physical Form | Solid[4][5] |

| Melting Point | 175-180 °C[4][5] 144-148 °C (literature value)[4] |

| Purity | Available at ≥95% and >98% purity[1][3][4] |

| Storage Class | 11 - Combustible Solids[4][5] |

| WGK (Water Hazard Class) | WGK 3 (severely hazardous to water)[4][5] |

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of high-value molecules, spanning from pharmaceuticals to advanced organometallic complexes.

Medicinal Chemistry

A significant application of this compound is in the synthesis of positive allosteric modulators for the adenosine A₂A receptor.[1] These modulators are being investigated for the treatment of conditions such as insomnia.[1] The unique substitution pattern of the pyridine ring is essential for achieving the desired biological activity.

Caption: Application pathway in medicinal chemistry.

Materials Science

In materials science, this compound is used to prepare sophisticated pyridine-triazole ligands.[1] These ligands are then coordinated to Rhenium (Re) to form organometallic complexes that exhibit strong photoluminescence.[1] These materials are of interest for applications in dyes and catalysts. The resulting Rhenium-pyridine-triazole complexes have demonstrated a high photoluminescence quantum yield of up to 55%.[1]

Experimental Protocols

The utility of this compound is best illustrated by the synthetic procedures in which it is employed.

Synthesis of Pyridine-Triazole Ligands for Photoluminescent Materials

The following is a generalized protocol for the synthesis of Rhenium-coordinating pyridine-triazole ligands, starting from this compound.[1]

Objective: To prepare pyridine-triazole ligands for the development of photoluminescent Rhenium complexes.

Methodology:

-

Pyridinehydrazide Synthesis: The starting material, this compound, is first converted into its corresponding pyridinehydrazide. This typically involves activation of the carboxylic acid (e.g., to an acid chloride or ester) followed by reaction with hydrazine.

-

Pyridine-Oxadiazole Formation: The resulting pyridinehydrazide is reacted with triethyl orthoformate. This step facilitates the cyclization to form a pyridine-oxadiazole intermediate.[1]

-

Pyridine-Triazole Ligand Synthesis: The pyridine-oxadiazole intermediate is then reacted with various aniline derivatives. This final step yields the target pyridine-triazole ligands, which are ready for complexation with a metal center like Rhenium.[1]

Caption: Workflow for pyridine-triazole ligand synthesis.

References

A Comprehensive Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the development of novel therapeutic agents and advanced materials. This document details its chemical identity, physical properties, a robust synthesis protocol, and its applications in the creation of adenosine A₂A receptor modulators and photoluminescent materials.

Core Concepts: Chemical Identity and Properties

This compound is a halogenated pyridine derivative with significant potential in medicinal chemistry and materials science. Its chemical structure, featuring a carboxylic acid, a bromine atom, and a fluorine atom on the pyridine ring, provides multiple reactive sites for further chemical modifications.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 5-Bromo-3-fluoropicolinic acid |

| CAS Number | 669066-91-5[1] |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N |

| SMILES | O=C(O)c1nccc(Br)c1F |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | Sigma-Aldrich |

| Melting Point | 175-180 °C | Sigma-Aldrich |

| Boiling Point | 290.5±40.0 °C (Predicted) | ChemicalBook |

| Density | 1.903±0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 2.48±0.10 (Predicted) | ChemicalBook |

Synthesis Protocol

A detailed and reliable method for the synthesis of this compound has been established, starting from 5-bromo-3-fluoro-2-pyridinecarbonitrile.

Experimental Protocol: Synthesis of this compound [2]

-

Starting Material: 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol)

-

Reagent: Concentrated hydrochloric acid (200 mL)

-

Procedure:

-

A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile and concentrated hydrochloric acid is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to reflux at 140 °C for 4 hours.

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

The cooled reaction mixture is then carefully poured into ice water, which will cause the product to precipitate.

-

The precipitated solid is collected by vacuum filtration.

-

The collected solid is dried to yield the final product, this compound (18.3 g).

-

-

Characterization Data:

-

¹H NMR (400 MHz, d₆-DMSO): δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)

-

¹⁹F NMR (300 MHz, d₆-DMSO): δ -113.70 (d, 1F)

-

References

An In-depth Technical Guide to 5-Bromo-3-fluoropicolinic Acid

This technical guide provides comprehensive information on 5-Bromo-3-fluoropicolinic acid for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, applications, and relevant biological pathways.

Core Chemical Information

5-Bromo-3-fluoropicolinic acid, with the CAS number 669066-91-5, is a halogenated pyridinecarboxylic acid derivative.[1][2][3] It serves as a crucial building block in the synthesis of various pharmaceutical compounds.[4][5]

Table 1: Physicochemical Properties of 5-Bromo-3-fluoropicolinic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO₂ | [2][3] |

| Molecular Weight | 220.00 g/mol | [3][6] |

| Melting Point | 175-180 °C | [1][2] |

| Boiling Point (Predicted) | 290.5 ± 40.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 1.903 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 2.48 ± 0.10 | [2] |

| Appearance | Solid | [1] |

| Color | Pale yellow | [2] |

| Storage Temperature | Room Temperature, Sealed in dry, Keep in dark place | [2] |

Table 2: Spectroscopic Data for 5-Bromo-3-fluoropicolinic Acid

| Spectrum Type | Data | Source |

| ¹H NMR (400 MHz, d6-DMSO) | δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H) | [2] |

| ¹⁹F NMR (300 MHz, d6-DMSO) | δ -113.70 (d, 1F) | [2] |

Synthesis Protocol

5-Bromo-3-fluoropicolinic acid is synthesized from 5-bromo-3-fluoro-2-pyridinecarbonitrile.[2]

Experimental Protocol: Synthesis of 5-Bromo-3-fluoropicolinic acid [2]

-

Reaction Setup: A mixture of 5-bromo-3-fluoro-2-pyridinecarbonitrile (21.0 g, 100 mmol) and concentrated hydrochloric acid (200 mL) is prepared.

-

Reflux: The reaction mixture is heated to reflux at 140 °C for 4 hours.

-

Cooling and Precipitation: Upon completion, the mixture is cooled to room temperature and then poured into ice water.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Drying: The collected solid is dried to yield 5-bromo-3-fluoropyridine-2-carboxylic acid (18.3 g).

Applications in Drug Development

5-Bromo-3-fluoropicolinic acid is a key intermediate in the synthesis of bioactive molecules, notably inhibitors of glycinamide ribonucleotide formyltransferase (GARFT) and allosteric modulators of the adenosine A₂A receptor.[4][5]

Role in GARFT Inhibition

GARFT is an enzyme involved in the de novo purine biosynthesis pathway, which is crucial for the synthesis of precursors for DNA and RNA.[6] Inhibitors of GARFT can disrupt this pathway, making it a target for anti-cancer drugs.[6] 5-Bromo-3-fluoropicolinic acid can be utilized in the synthesis of GARFT inhibitors.[4]

Role in Adenosine A₂A Receptor Modulation

The adenosine A₂A receptor is a G-protein coupled receptor that plays a role in various physiological processes, including inflammation and neurotransmission.[1] Modulators of this receptor are being investigated for conditions like insomnia.[5] 5-Bromo-3-fluoropicolinic acid is used to synthesize allosteric modulators for these receptors.[5]

The activation of the adenosine A₂A receptor by its endogenous ligand, adenosine, triggers a signaling cascade. This involves the Gs alpha subunit (Gαs) of the G-protein, which in turn activates adenylyl cyclase. Adenylyl cyclase then converts ATP into cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a cellular response.

References

- 1. Role of adenosine A2a receptor in cancers and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Adenosine A2A Receptor Stimulation Inhibits TCR-Induced Notch1 Activation in CD8+T-Cells [frontiersin.org]

- 4. Adenosine A2A receptor (A2AR) activation triggers Akt signaling and enhances nuclear localization of β‐catenin in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

The Discovery of Substituted Pyyridine Carboxylic Acids: A Technical Guide for Drug Development Professionals

Introduction

Pyridine carboxylic acids and their substituted derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This versatile heterocyclic motif, encompassing isomers such as picolinic, nicotinic, and isonicotinic acids, offers a unique combination of properties that make it highly attractive for drug design.[1][2] The pyridine ring's aromatic and electron-deficient nature facilitates crucial interactions with biological targets, including π-π stacking and hydrogen bonding, which can enhance binding affinity.[1] Furthermore, the carboxylic acid group provides a key site for interaction, often coordinating with metal ions in enzyme active sites, and allows for a variety of synthetic modifications.[1] This technical guide provides an in-depth overview of the discovery of substituted pyridine carboxylic acids, focusing on their synthesis, biological activities as enzyme inhibitors, and the experimental protocols used for their evaluation.

Synthetic Strategies for Substituted Pyridine Carboxylic Acids

The synthesis of substituted pyridine carboxylic acids can be achieved through various routes, often tailored to the desired substitution pattern. Common strategies involve the modification of pre-existing pyridine rings or the de novo construction of the heterocyclic core.

A general approach for the synthesis of 5-amido substituted pyridine-2-carboxylic acids, which have shown activity as prolyl 4-hydroxylase inhibitors, involves the amidation of a suitable pyridine-2-carboxylic acid precursor.[3] For instance, 5-aminopyridine-2-carboxylic acid can be reacted with an appropriate acyl chloride or activated carboxylic acid to yield the desired amide.

Another versatile method involves the reaction of 2,3-dihalopyridines with carbon monoxide and an alcohol in the presence of a palladium catalyst and a weak base to produce pyridine carboxylic acid esters. These esters can then be hydrolyzed to the corresponding carboxylic acids and further modified.

More complex, multi-component reactions have also been developed. For example, a three-component coupling of aldehydes, pyruvates, and a pyrrolidine-acetic acid catalyst can form dihydropyran derivatives, which are then reacted with ammonium acetate in a one-pot synthesis to yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives under mild conditions.[4]

Biological Activity and Therapeutic Targets

Substituted pyridine carboxylic acids exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][5] A significant area of research has focused on their role as enzyme inhibitors, a promising strategy for therapeutic intervention in various diseases.[5]

Prolyl 4-Hydroxylase (P4H) Inhibition

A series of 5-amido substituted pyridine-2-carboxylic acids have been identified as inhibitors of prolyl 4-hydroxylase (P4H), an enzyme crucial for collagen biosynthesis.[3] By inhibiting P4H, these compounds can modulate collagen deposition, a process implicated in fibrotic diseases.

Histone Demethylase (e.g., JMJD2C/KDM4C) Inhibition

Substituted pyridine-2,4-dicarboxylic acids have been investigated as inhibitors of Jumonji domain-containing (JMJD) histone demethylases, such as JMJD2C (also known as KDM4C).[6][7] These enzymes play a critical role in epigenetic regulation, and their dysregulation is associated with various cancers. The pyridine carboxylic acid scaffold can chelate the active site iron and mimic the binding of the 2-oxoglutarate (2OG) cosubstrate.

Kinase Inhibition (e.g., STAT3, VEGFR2, p38 MAPK)

The pyridine carboxylic acid motif is also found in inhibitors of various protein kinases involved in cell signaling pathways critical for cancer progression and inflammation.

-

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often overactive in cancer.[1] Substituted pyridine derivatives have been developed as STAT3 inhibitors, disrupting its signaling pathway.[1]

-

VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[2] Pyridine carboxylic acid-containing compounds have been designed as VEGFR2 inhibitors.

-

p38 MAPK Inhibition: p38 Mitogen-Activated Protein Kinase (MAPK) is involved in inflammatory responses.[8] Pyridinyl-imidazole and related heterocyclic compounds are well-known inhibitors of p38 MAPK.[8]

Quantitative Data on Inhibitory Activity

The following tables summarize key quantitative data for representative substituted pyridine carboxylic acid inhibitors against their respective targets.

| Compound Class | Target Enzyme | Compound Example | IC50 | Reference |

| 5-Amido-pyridine-2-carboxylic acids | Prolyl 4-Hydroxylase | 5-[(Benzoylamino)]-2-pyridinecarboxylic acid | Equipotent to Pyridine-2,5-dicarboxylic acid | [3] |

| Pyridine-2,4-dicarboxylic acid derivatives | JMJD2E (KDM4E) | 3-(4-Fluorophenyl)-2,4-pyridinedicarboxylic acid | ~10 µM | [9] |

| Pyridine-2,4-dicarboxylic acid derivatives | KDM4A/B, KDM5B | 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one | KDM4A: 0.200 µM, KDM4B: 0.083 µM, KDM5B: 0.012 µM | [10] |

| Imidazo[1,2-a]pyridine derivatives | STAT3 | W-1184 | 0.39 µM (AGS cells), 0.9 µM (MGC-803 cells) | [11] |

| Pyridinyltriazoles | p38 MAPK | Compound 5c | Significant inhibition at 1 µM | [5] |

| Pyridinylquinoxalines | p38α MAPK | Compound 6f | 81 nM | [12] |

| Pyrido[2,3-b]pyrazines | p38α MAPK | Compound 9e | 38 nM | [12] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the discovery and development of substituted pyridine carboxylic acids. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for enzyme inhibitor discovery.

References

- 1. Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals [mdpi.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]

- 11. Epigenase JMJD2 Demethylase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]

- 12. Conformational Preferences of Substrates for Human Prolyl 4-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties of Halogenated Heterocyclic Building Blocks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery. These organic molecules, which feature a ring structure containing at least one non-carbon atom and one or more halogen atoms (F, Cl, Br, I), are integral to the structure of numerous pharmaceuticals.[1][2] Their prevalence stems from the profound influence that halogenation has on a molecule's physicochemical and biological properties. Halogen atoms can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, often through a specific non-covalent interaction known as halogen bonding.[3][4][5] This guide provides a detailed exploration of the synthesis, properties, and applications of these critical building blocks.

Physicochemical Properties

The introduction of halogens into a heterocyclic scaffold can dramatically alter its physical and chemical characteristics, which is a key consideration in drug design.[3][6]

Lipophilicity and Solubility: Halogenation generally increases the lipophilicity of a molecule, a property often quantified by the distribution coefficient, logD.[7] This increased lipophilicity can enhance membrane permeability and oral absorption. As expected, substituting hydrogen atoms with larger halogens like fluorine, chlorine, bromine, or iodine progressively increases hydrophobicity.[7] However, this effect is complex and can be influenced by the position of the halogen and the overall molecular structure.[6][8] While increased lipophilicity can be beneficial, it must be carefully balanced to maintain adequate aqueous solubility for drug delivery.[6]

Electronic Effects and pKa: As the most electronegative elements, halogens (particularly fluorine) exert a strong electron-withdrawing inductive effect.[3] This can significantly influence the acidity or basicity (pKa) of nearby functional groups within the heterocyclic ring. Modulating the pKa is crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.[3]

Metabolic Stability: A common strategy in drug design is to block sites of metabolic oxidation by introducing halogen atoms.[3][9] The carbon-halogen bond is generally more stable to metabolic enzymes, such as cytochrome P450s, than a carbon-hydrogen bond. This can increase the metabolic half-life of a drug, leading to improved pharmacokinetic profiles.[10] For example, the halogenated methcathinone 4-CMC is estimated to be a low clearance compound, indicating higher metabolic stability compared to non-halogenated analogues.[11]

Table 1: Physicochemical Properties of Halogenated Compounds

| Property | Effect of Halogenation (F → Cl → Br → I) | Rationale | Citation |

|---|---|---|---|

| Lipophilicity (logD) | Generally Increases | Increased molecular surface area and hydrophobicity. | [7] |

| pKa | Modulated | Strong inductive electron-withdrawing effects alter the acidity/basicity of nearby groups. | [3] |

| Metabolic Stability | Often Increases | C-X bond is more resistant to enzymatic cleavage than C-H bond. | [3][9] |

| Polarity of C-X Bond | Decreases (C-F is most polar) | Electronegativity decreases down the halogen group. |[6] |

Synthesis and Reactivity

The synthesis of functionalized heterocycles often relies on the unique reactivity of halogenated precursors. Palladium-catalyzed cross-coupling reactions are particularly vital for creating diverse molecular libraries.[12]

Synthesis of Halogenated Heterocycles: A variety of methods exist for the synthesis of these building blocks. Common approaches include:

-

Direct Halogenation: Using reagents like N-bromosuccinimide (NBS) or hydrogen peroxide with ammonium halides for green, selective halogenation of electron-rich heterocycles.[13]

-

Sandmeyer Reaction: Substitution of diazonium groups on aromatic heterocycles with halides.[14]

-

Nucleophilic Halogenation: The use of reagents like POCl₃ or oxalyl halides on heterocyclic N-oxides is a practical method for introducing halogens.[15]

Reactivity in Cross-Coupling Reactions: Halogenated heterocycles are key electrophiles in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[12] These reactions allow for the precise installation of various substituents.

Regioselectivity: In polyhalogenated heterocycles, the site of the reaction is governed by a combination of factors, making regioselectivity a critical challenge.[16]

-

Bond Dissociation Energy (BDE): Typically, reactivity follows the trend C-I > C-Br > C-Cl > C-F, corresponding to decreasing bond strength.[17]

-

Electronic Effects: The position of the halogen relative to heteroatoms in the ring is crucial. Halides alpha (α) to a nitrogen atom in a six-membered ring are often more reactive due to the positive charge at that carbon.[16]

-

Steric Hindrance: Bulky groups near a halogen can hinder the approach of the palladium catalyst, favoring reaction at a less hindered site.[12]

-

Quantum Mechanics: For complex systems where general reactivity rules fail, quantum mechanical calculations of parameters like the Lowest Unoccupied Molecular Orbital (LUMO) and IR stretching frequencies can accurately predict the order of haloselectivity.[18]

Experimental Protocols

Example Protocol: Synthesis of 5,6-dichloro-2,1,3-benzothiadiazole

This protocol is adapted from the synthesis of 2,1,3-benzothiadiazole derivatives.[7]

Materials:

-

4,5-dichlorobenzene-1,2-diamine (5 mmol)

-

Dry Dichloromethane (DCM, 15 mL)

-

Triethylamine (3 mL)

-

Thionyl chloride (15 mmol, 1.1 mL) dissolved in 3 mL of dry DCM

Procedure:

-

Dissolve 4,5-dichlorobenzene-1,2-diamine (5 mmol) in 15 mL of dry DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (3 mL) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the solution of thionyl chloride in dry DCM dropwise to the cooled reaction mixture over 10-15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding 20 mL of water.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5,6-dichloro-2,1,3-benzothiadiazole.

-

Characterize the final product using NMR, IR, and Mass Spectrometry.

The Role of Halogen Bonding in Drug Design

A halogen bond is a highly directional, non-covalent interaction between a covalently bonded halogen atom (the Lewis acid) and a nucleophilic Lewis base.[5][19] This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), located on the halogen atom opposite to the covalent bond.[19]

Key Characteristics:

-

Strength: The strength of the halogen bond increases with the polarizability of the halogen atom, following the trend I > Br > Cl >> F. Fluorine typically does not form significant halogen bonds.[14]

-

Directionality: The interaction is highly directional, with the R-X···Y angle close to 180°.[14] This provides a powerful tool for achieving high specificity and affinity in drug-target interactions.[20]

-

Applications: Halogen bonds are increasingly exploited in rational drug design to enhance binding affinity and selectivity.[19][21] They can mimic hydrogen bonds and interact with backbone carbonyls or specific amino acid side chains in a protein's active site.[5] For instance, halogenated inhibitors have been successfully designed to target kinases by forming halogen bonds within the ATP-binding pocket.[5][7]

Structural and Spectroscopic Characterization

A combination of analytical techniques is essential to confirm the structure, purity, and properties of halogenated heterocyclic building blocks.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a compound.[22][23] It provides precise information on bond lengths, bond angles, and intermolecular interactions, including the experimental validation of halogen bonds.[24][25]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structure elucidation in solution.

-

¹H NMR: Provides information about the proton environments in the molecule.

-

¹³C NMR: Reveals the carbon framework. Chemical shifts are sensitive to the electronic environment, and the presence of a halogen will deshield the attached carbon.[26]

-

¹⁹F NMR: Essential for fluorine-containing compounds, providing direct information about the fluorine environments.

-

NMR Coupling Constants: Inter-nuclear coupling constants (e.g., J(C-F), J(H-F)) provide valuable information about connectivity and conformation.[27]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups by detecting their characteristic vibrational frequencies.[28] The stretching frequency of the carbon-halogen (C-X) bond can sometimes be used to predict reactivity.[18]

Table 2: Common Spectroscopic Markers for Halogenated Heterocycles

| Technique | Observation | Interpretation | Citation |

|---|---|---|---|

| ¹³C NMR | Downfield shift of carbon attached to halogen | Deshielding effect of the electronegative halogen atom. | [26] |

| IR Spectroscopy | C-X stretching vibration | Can correlate with bond strength and reactivity. | [18][27] |

| X-ray Crystallography | Short X···Y distance (~sum of vdW radii) and R-X···Y angle ~180° | Confirms the presence and geometry of a halogen bond. | [24] |

| Mass Spectrometry | Characteristic isotopic patterns | Chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) have distinctive isotopic signatures that aid in identification. |[29] |

Conclusion

Halogenated heterocyclic building blocks are indispensable tools in modern drug discovery. The strategic incorporation of halogen atoms provides a powerful mechanism to fine-tune the physicochemical properties, metabolic stability, and target-binding affinity of lead compounds. A thorough understanding of their synthesis, reactivity, and the nuances of halogen bonding is essential for medicinal chemists aiming to design the next generation of therapeutics. The continued development of novel halogenated scaffolds and a deeper appreciation of their interaction profiles will undoubtedly fuel future innovations in pharmaceutical research.

References

- 1. Halogenated Heterocycles: Synthesis, Application and Environment - Google Boeken [books.google.nl]

- 2. Halogenated Heterocycles as Pharmaceuticals [ouci.dntb.gov.ua]

- 3. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 9.2 Properties of Halogenated Compounds – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. namiki-s.co.jp [namiki-s.co.jp]

- 15. researchgate.net [researchgate.net]

- 16. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. sciencedaily.com [sciencedaily.com]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mkuniversity.ac.in [mkuniversity.ac.in]

- 26. jetir.org [jetir.org]

- 27. Relation between Halogen Bond Strength and IR and NMR Spectroscopic Markers [mdpi.com]

- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 29. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-Bromo-3-fluoropyridine-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development by consolidating available spectroscopic information and outlining standardized experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 13.76 | Singlet | -COOH |

| 8.64 | Singlet | H-6 |

| 8.33-8.36 | Doublet of Doublets | H-4 |

Solvent: d6-DMSO, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | -COOH |

| ~158 (d, J ≈ 240 Hz) | C-3 |

| ~148 (d, J ≈ 15 Hz) | C-2 |

| ~145 | C-6 |

| ~125 (d, J ≈ 5 Hz) | C-4 |

| ~120 | C-5 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines and carboxylic acids. Actual experimental values may vary.

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Multiplicity |

| -113.70 | Doublet |

Solvent: d6-DMSO, Spectrometer Frequency: 300 MHz[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

| Ion | m/z (Predicted) |

| [M+H]⁺ | 220.9, 222.9 |

| [M-H]⁻ | 218.9, 220.9 |

| [M]⁺ | 219.9, 221.9 |

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Infrared (IR) Spectroscopy

Table 5: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1550-1620 | C=C and C=N stretching (pyridine ring) |

| 1200-1300 | C-O stretch |

| 1000-1100 | C-F stretch |

| 700-800 | C-Br stretch |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (d6-DMSO). Ensure complete dissolution by gentle vortexing.

-

Instrumentation: Utilize a 400 MHz (for ¹H) or higher field NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate apodization and Fourier transformation.

-

Reference the chemical shifts to the residual solvent peak of d6-DMSO (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary due to the low natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak of d6-DMSO (δ ~39.52 ppm).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Set the spectral width to an appropriate range to observe the fluorine signal (e.g., -100 to -130 ppm).

-

Reference the chemical shifts to an external standard such as CFCl₃ (δ = 0 ppm).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire mass spectra in both positive and negative ion modes.

-

In positive ion mode, observe the protonated molecule [M+H]⁺.

-

In negative ion mode, observe the deprotonated molecule [M-H]⁻.

-

Optimize source parameters (e.g., capillary voltage, desolvation temperature) to achieve maximum signal intensity and stability.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Visualized Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic characterization of a chemical compound.

References

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine scaffolds has unlocked a new frontier in medicinal chemistry, yielding derivatives with enhanced biological activities and improved pharmacokinetic profiles. This technical guide delves into the diverse pharmacological landscape of fluorinated pyridine derivatives, offering a comprehensive overview of their anticancer, antimicrobial, antidiabetic, anti-Alzheimer's, antioxidant, and antiviral properties. This document provides researchers and drug development professionals with a consolidated resource, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways, to facilitate further exploration and innovation in this promising field.

Anticancer Activity

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The introduction of fluorine can enhance binding affinity to target proteins, improve metabolic stability, and increase cell permeability, leading to more potent and selective anticancer drugs.

Table 1: Anticancer Activity of Fluorinated Pyridine Derivatives (IC50 values in µM)

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea | 8e | MCF-7 (Breast) | 0.22 (48h), 0.11 (72h) | [1] |

| Pyridine-Urea | 8n | MCF-7 (Breast) | 1.88 (48h), 0.80 (72h) | [1] |

| Imidazo[1,2-a]pyridine | 26 | - | - | [2] |

| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone | 7j | Gram-positive bacteria | MIC: 0.25 µg/mL | [3][4] |

Note: Further data on a wider range of cell lines can be found in the cited literature.

Mechanism of Action: Modulation of Signaling Pathways

Several fluorinated pyridine derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis. Two key pathways identified are the PI3K/AKT/mTOR and the STAT3/NF-κB pathways.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers. Fluorinated pyridine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.[3] By inhibiting PI3K, these compounds can block downstream signaling, leading to decreased cell proliferation and induction of apoptosis.

References

- 1. Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Hazards of 5-Bromo-3-fluoropyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known safety and hazard information for 5-Bromo-3-fluoropyridine-2-carboxylic acid based on publicly available data. It is intended for informational purposes for qualified professionals and should not be substituted for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all institutional and governmental safety regulations.

Executive Summary

This compound is a halogenated pyridine derivative with applications as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. While specific toxicological data for this compound is limited in the public domain, information from various Safety Data Sheets (SDS) allows for a comprehensive understanding of its potential hazards. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory tract irritation. Some sources also indicate that it may be harmful if swallowed, in contact with skin, or if inhaled. This guide synthesizes the available safety information, outlines standard experimental protocols for hazard assessment, and provides visual workflows for safe handling and hazard evaluation.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This information is crucial for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 669066-91-5 | [1] |

| Molecular Formula | C6H3BrFNO2 | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 175-180 °C | |

| InChI Key | JXHUXOAJAYWMHK-UHFFFAOYSA-N | [1] |

| SMILES | OC(=O)c1ncc(Br)cc1F |

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with several hazards. The specific classifications may vary slightly between suppliers. A consolidated summary of the GHS hazard classifications is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word | Reference(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning | [2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning | [2][3][4] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning | [2][3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning | [3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | GHS07 | Warning | [3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | GHS07 | Warning | [3] |

Precautionary Statements (Consolidated):

-

Prevention: P261, P264, P270, P271, P280

-

Response: P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Experimental Protocols for Hazard Assessment

Acute Oral Toxicity (OECD Guideline 420, 423, or 425)

These guidelines describe methods for assessing the acute toxic effects of a substance when administered orally.

-

Principle: A single dose of the substance is administered to a group of fasted animals (typically rats). The animals are observed for a defined period (usually 14 days) for signs of toxicity and mortality.

-

Methodology (Acute Toxic Class Method - OECD 423):

-

A stepwise procedure is used with a small number of animals per step.

-

Dosing is initiated at a predefined level based on available information.

-

The outcome of the first step (mortality or evident toxicity) determines the dose for the next step (higher or lower).

-

Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity.

-

The final classification is based on the dose at which mortality is observed.

-

Skin Irritation/Corrosion (OECD Guideline 439 - In Vitro)

This in vitro method assesses the potential of a substance to cause skin irritation.

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin. The substance is applied topically to the tissue model.

-

Methodology:

-

The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60 minutes).

-

Following exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is then measured using a colorimetric assay (e.g., MTT assay).

-

A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.

-

Serious Eye Damage/Eye Irritation (OECD Guideline 405 - In Vivo)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or damage.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an experimental animal (typically a rabbit). The untreated eye serves as a control.

-

Methodology:

-

The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.

-

Lesions of the cornea, iris, and conjunctiva are scored.

-

The reversibility of any observed effects is also evaluated over a period of up to 21 days.

-

The classification is based on the severity and reversibility of the observed ocular lesions.

-

Biological Activity and Potential Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are limited. However, its use as a synthetic intermediate for allosteric adenosine A2A receptor modulators suggests that it or its derivatives may interact with biological systems.[5] Pyridine carboxylic acids, in general, are a class of compounds with diverse biological activities, and their derivatives are being explored as enzyme inhibitors.[6][7]

The irritant properties of this compound are likely due to its chemical reactivity. As a halogenated organic acid, it may interact with biological macromolecules such as proteins and lipids in the skin and eyes, leading to cellular damage and an inflammatory response.

References

- 1. This compound | C6H3BrFNO2 | CID 21075872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. 1189513-55-0 Cas No. | 3-Bromo-5-fluoropyridine-2-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 4. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 5-Bromo-3-fluoropyridine-2-carboxylic acid: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block in pharmaceutical and materials science research. This document details its commercial availability, outlines a reliable synthetic protocol, and explores its applications, offering a valuable resource for professionals in drug discovery and development.

Commercial Availability

This compound (CAS No. 669066-91-5), also known as 5-Bromo-3-fluoropicolinic acid, is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, ranging from 95% to over 98%. Researchers can procure this reagent in quantities ranging from grams to kilograms, ensuring a steady supply for both laboratory-scale synthesis and process development.

Below is a summary of representative commercial suppliers and their offerings. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥95% | Custom |

| Fisher Scientific | - | 25 g |

| Amerigo Scientific | 95% | Custom |

| Ossila | >98% | 1 g, 5 g |

| Oakwood Chemical | - | Custom |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 669066-91-5 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 220.00 g/mol |

| Appearance | Solid |

| Melting Point | 175-180 °C |

Synthesis and Purification

While commercially available, understanding the synthetic route to this compound can be crucial for process optimization and impurity profiling. A common and effective method involves the hydrolysis of the corresponding nitrile precursor.

Experimental Protocol: Synthesis via Hydrolysis

This protocol details the synthesis of this compound from 5-bromo-3-fluoro-2-pyridinecarbonitrile.

Materials:

-

5-bromo-3-fluoro-2-pyridinecarbonitrile

-

Concentrated hydrochloric acid

-

Ice water

Procedure:

-

Combine 5-bromo-3-fluoro-2-pyridinecarbonitrile (1.0 eq) with concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 4 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water to precipitate the product.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound.

Characterization: The structure of the final product can be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The expected shifts are:

-

¹H NMR (400 MHz, d₆-DMSO): δ 13.76 (s, 1H), 8.64 (s, 1H), 8.33-8.36 (dd, 1H)

-

¹⁹F NMR (300 MHz, d₆-DMSO): δ -113.70 (d, 1F)

Purification

For applications requiring high purity, the crude product can be further purified by recrystallization. The choice of solvent will depend on the impurity profile, but common solvents for recrystallizing carboxylic acids include ethanol, methanol, or mixtures of ethyl acetate and hexanes. A general procedure involves dissolving the crude solid in a minimum amount of a hot, suitable solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration and dried.

Quality Control

To ensure the identity and purity of this compound, a combination of analytical techniques should be employed.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and provides information on the presence of proton- and carbon-containing impurities.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, with UV detection.

-

Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

Pharmaceutical Research

A significant application of this compound is in the synthesis of allosteric modulators of the adenosine A₂A receptor. These modulators are being investigated for their potential in treating a variety of central nervous system disorders. The pyridinecarboxylic acid moiety serves as a key scaffold for building more complex drug candidates.

Materials Science

In the field of materials science, this compound is utilized in the preparation of photoluminescent materials. Specifically, it is a precursor for synthesizing pyridine-triazole derivatives that can coordinate with metals like rhenium to form light-emitting complexes. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors.

Visualizing Workflows and Pathways

To aid in the understanding of the procurement and application of this chemical, the following diagrams illustrate key processes.

Caption: A typical workflow from procurement to application of this compound in a research setting.

Caption: Synthetic pathway to this compound and its primary applications.

Methodological & Application

Synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid: Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-3-fluoropyridine-2-carboxylic acid, a key building block for researchers, scientists, and professionals in drug development and materials science. The protocols outlined herein describe a reliable two-step synthetic route starting from the corresponding amide precursor.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active molecules and functional materials. For instance, they are utilized in the preparation of allosteric adenosine A2A receptor antagonists for potential insomnia treatments and in the development of pyridine-triazole ligands for photoluminescent materials.[1] The protocols detailed below provide a clear pathway to access this valuable compound.

Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the dehydration of this compound amide to yield 5-Bromo-3-fluoropyridine-2-carbonitrile. The subsequent step is the hydrolysis of the nitrile to the desired carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) |

| 5-Bromo-3-fluoropyridine-2-carbonitrile | This compound amide | POCl₃, NaCl | Dichloromethane | Reflux | 73 | >97 |

| This compound | 5-Bromo-3-fluoropyridine-2-carbonitrile | Concentrated Hydrochloric Acid | Water | Reflux, 140°C | High | >95 |

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-fluoropyridine-2-carbonitrile

This protocol describes the dehydration of 5-bromo-3-fluoro-pyridine-2-carboxylic acid amide to form 5-bromo-3-fluoro-pyridine-2-carbonitrile.

Materials:

-

This compound amide

-

Phosphorus oxychloride (POCl₃)

-

Sodium chloride (NaCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

In a round-bottom flask, prepare a mixture of this compound amide (1.0 eq) and sodium chloride (1.2 eq) in dichloromethane.

-

Stir the mixture for 15 minutes at room temperature.

-

Carefully add phosphorus oxychloride (5.0 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours (overnight).

-

After cooling to room temperature, dilute the mixture with dichloromethane.

-

Wash the organic layer with a saturated solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel chromatography using a gradient of 0-50% ethyl acetate in hexane to yield 5-bromo-3-fluoropyridine-2-carbonitrile as a solid.

Quantitative Data:

-

Yield: 73%

-

Melting Point: 95-100 °C

Protocol 2: Synthesis of this compound

This protocol details the hydrolysis of 5-bromo-3-fluoropyridine-2-carbonitrile to the final product, this compound.

Materials:

-

5-Bromo-3-fluoropyridine-2-carbonitrile

-

Concentrated hydrochloric acid (HCl)

-

Ice water

Procedure:

-

In a round-bottom flask, suspend 5-bromo-3-fluoropyridine-2-carbonitrile (1.0 eq) in concentrated hydrochloric acid.

-

Heat the mixture to reflux at 140 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into ice water, which will cause the product to precipitate.

-